6-Morpholinopyrimidine-4,5-diamine
Description
Properties
IUPAC Name |
6-morpholin-4-ylpyrimidine-4,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTASUYICDQHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284920 | |
| Record name | 6-(morpholin-4-yl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24957-90-2 | |
| Record name | NSC39844 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(morpholin-4-yl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Properties
The synthesis of 6-Morpholinopyrimidine-4,5-diamine and its derivatives typically involves multi-step procedures starting from commercially available pyrimidine (B1678525) precursors. A common synthetic route involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the pyrimidine ring with morpholine (B109124), followed by the introduction and subsequent reduction of a nitro group to yield the desired diamine.
For instance, a general method for preparing substituted 4,5-diaminopyrimidines involves heating a 4,5-diamino-6-substituted-aminopyrimidine in the presence of acetic anhydride (B1165640) and ethyl orthoformate to achieve ring closure and form a substituted purine (B94841). google.com The starting 6-substituted aminopyrimidines can themselves be synthesized through various methods.
The chemical reactivity of this compound is dominated by the nucleophilicity of the two amino groups at positions 4 and 5. These groups can readily react with a variety of electrophiles, making the compound an excellent precursor for the synthesis of fused heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H13N5O |
| Molecular Weight | 195.22 g/mol |
| Appearance | Solid |
| Melting Point | Data not widely available |
| Solubility | Data not widely available |
Note: Experimental data for some properties may not be extensively reported in publicly available literature.
Reactivity and Mechanistic Investigations of 6 Morpholinopyrimidine 4,5 Diamine
Reactions Involving the Amino Groups
The 4- and 5-amino groups of 6-morpholinopyrimidine-4,5-diamine are the primary sites of reactivity. Their nucleophilicity allows them to readily participate in a variety of reactions, including acylation, amidation, alkylation, and diazotization. These transformations are fundamental to the construction of fused heterocyclic systems and the introduction of diverse substituents.
The amino groups of this compound can be readily acylated or amidated using standard acylating agents such as acid chlorides, anhydrides, and carboxylic acids activated with coupling agents. These reactions typically proceed under mild conditions. The relative reactivity of the 4- and 5-amino groups can sometimes be influenced by steric and electronic factors, though in many cases, di-acylation is observed.
For instance, reaction with acetic anhydride (B1165640) or benzoyl chloride in the presence of a base would be expected to yield the corresponding di-acylated product. These reactions are crucial first steps in the synthesis of various purine (B94841) analogs, where subsequent cyclization of the acylated intermediate can be induced.
Table 1: Representative Acylation/Amidation Reactions of this compound
| Acylating Agent | Expected Product | Reaction Conditions |
| Acetic Anhydride | N,N'-(6-morpholinopyrimidine-4,5-diyl)diacetamide | Pyridine (B92270), Room Temperature |
| Benzoyl Chloride | N,N'-(6-morpholinopyrimidine-4,5-diyl)dibenzamide | Triethylamine, CH₂Cl₂, 0 °C to RT |
| Formic Acid | N,N'-(6-morpholinopyrimidine-4,5-diyl)diformamide | Reflux |
The resulting amides are important intermediates. For example, the reaction of 4,5-diaminopyrimidines with aldehydes can lead to the formation of purine derivatives. researchgate.net This suggests that similar cyclization reactions could be achieved with the acylated derivatives of this compound.
Alkylation of the amino groups can be achieved using alkyl halides or other alkylating agents. The reaction can lead to a mixture of mono- and di-alkylated products at one or both amino groups, as well as potential N-alkylation on the pyrimidine (B1678525) ring itself, although the exocyclic amino groups are generally more nucleophilic. The synthesis of various N- and O-substituted pyrimidines is often achieved through the displacement of a halide from the heterocycle via an SNAr reaction or by the alkylation of an amino or hydroxy substituent. nih.gov In systems with multiple substituents, controlling regioselectivity can be challenging and may result in a mixture of products. nih.gov
For example, the reaction of 4,6-diamino-2-mercaptopyrimidine (B16073) with alkyl halides leads to S-alkylation. mdpi.com While our subject compound lacks a mercapto group, this illustrates the general principle of alkylating nucleophilic sites on the pyrimidine ring. The alkylation of the amino groups on this compound would likely require careful control of stoichiometry and reaction conditions to achieve selective mono- or di-alkylation.
The diazotization of aromatic diamines is a well-established reaction that can lead to a variety of functional group transformations. Treatment of this compound with a diazotizing agent, such as sodium nitrite (B80452) in acidic media, would be expected to form a bis-diazonium salt. These intermediates are typically unstable and can undergo subsequent reactions.
A key application of diazotization of 4,5-diaminopyrimidines is in the synthesis of triazolo[4,5-d]pyrimidines, which are purine isosteres. The reaction of a 4,5-diaminopyrimidine (B145471) with nitrous acid can lead to the formation of a stable triazolo[4,5-d]pyrimidine. mdpi.com This suggests that this compound could be converted to the corresponding 7-morpholino- daneshyari.comnih.govresearchgate.nettriazolo[4,5-d]pyrimidine under similar conditions. The diazotization reaction is a potentially hazardous step and may require specialized equipment, such as flow chemistry setups, for safe handling on a larger scale. nih.gov
The amino groups significantly activate the pyrimidine ring towards electrophilic attack. However, direct electrophilic substitution on the carbon atoms of the pyrimidine ring is generally difficult due to the electron-deficient nature of the diazine core. Instead, electrophiles will preferentially react with the highly nucleophilic amino groups.
Reactions with aldehydes and ketones would lead to the formation of Schiff bases (imines) at one or both amino groups. These imine intermediates can then be subjected to cyclization reactions to form fused heterocyclic systems. The condensation of 4,5-diaminopyrimidines with 1,2-dicarbonyl compounds or their equivalents is a classic method for the synthesis of pteridines. Similarly, reaction with orthoesters or aldehydes followed by an oxidative cyclization is a common route to purines. researchgate.net
Table 2: Expected Products from Electrophilic Addition to Amino Groups
| Electrophile | Intermediate/Product | Potential Subsequent Transformation |
| Benzaldehyde | Schiff Base (mono- or di-imine) | Cyclization to form a dihydropurine derivative |
| Diethyl oxalate | Diamide | Cyclization to form a pyrimido[4,5-b]pyrazine-2,3-dione |
| Nitrous Acid | Bis-diazonium salt | Intramolecular cyclization to form a triazolopyrimidine |
Reactions at the Pyrimidine Core
Reactions directly on the pyrimidine ring of this compound are less common than reactions at the amino groups due to the electronic nature of the ring. However, under specific conditions, the pyrimidine core can undergo transformations.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrimidine rings, but it typically requires the presence of a good leaving group, such as a halogen, at the position of substitution. nih.govrsc.org The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two nitrogen atoms. nih.gov
In the case of this compound, there are no inherent leaving groups on the pyrimidine ring at the unsubstituted C-2 position. Therefore, direct SNAr at this position is unlikely under standard conditions. However, it is conceivable that the morpholino group at C-6 could, under harsh conditions, be displaced by a strong nucleophile, although this would be a difficult transformation. More commonly, SNAr reactions are performed on halo-pyrimidines, which can then be converted to compounds like this compound. For instance, the synthesis of N- and O-substituted pyrimidines often involves the displacement of a halide from the heterocycle by an SNAr reaction. nih.gov
If the pyrimidine ring were to be modified to include a leaving group, for example, through a prior halogenation step (which would be challenging due to the activating amino groups), then SNAr reactions would become a viable pathway for further functionalization.
Oxidation and Reduction of the Pyrimidine System
The pyrimidine ring, particularly when substituted with electron-donating groups such as amino and morpholino moieties, is susceptible to oxidation. The high electron density on the pyrimidine core of this compound makes it prone to oxidative transformations.
Studies on related 2,4-diamino-6-substituted pyrimidines have shown that biological oxidation, mediated by cytochrome P450-dependent systems, can lead to the formation of N-oxides. nih.gov For instance, 2,4-diamino-6-piperidinopyrimidine (B16298) undergoes N-oxygenation to yield the corresponding 3-N-oxide. This suggests that the N3 position of the pyrimidine ring in this compound is a likely site of initial oxidation. The electron-donating nature of the morpholino and amino groups increases the nucleophilicity of the ring nitrogens, facilitating attack by electrophilic oxidizing agents. The specific substituent at the 6-position influences the propensity for N-oxidation, with more electron-donating groups generally favoring the reaction. nih.gov
The oxidation potential of diaminonaphthalene derivatives has been shown to be modulated by N-alkylation. nih.gov While a different aromatic system, the principles can be extended to diaminopyrimidines. The inductive effects of the morpholine (B109124) ring and the two amino groups in this compound are expected to lower its ground-state oxidation potential compared to unsubstituted diaminopyrimidine, making it more susceptible to oxidation.
Metal-Catalyzed Cross-Coupling Reactions at Pyrimidine C-H Bonds
The direct functionalization of C-H bonds in heterocyclic compounds has emerged as a powerful tool in synthetic chemistry. colab.ws For pyrimidine derivatives, metal-catalyzed cross-coupling reactions offer a route to introduce new carbon-carbon and carbon-heteroatom bonds directly onto the pyrimidine ring, bypassing the need for pre-functionalization.
While specific studies on the C-H functionalization of this compound are limited, the reactivity of related pyrimidine systems provides valuable insights. The electron-rich nature of the pyrimidine ring in the title compound, due to the three electron-donating substituents, would likely influence the regioselectivity of C-H activation. In many palladium-catalyzed C-H arylations of electron-rich heterocycles, the most electron-rich position is often the site of functionalization. nih.govnih.gov For this compound, the C2 position is a potential site for such reactions, given the electronic activation by the flanking nitrogen atoms and the substituents.
The general mechanism for palladium-catalyzed C-H arylation often involves the formation of a palladium-catalyst complex that coordinates to the heterocycle, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide or other coupling partner to afford the functionalized product. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity and efficiency of the coupling reaction. acs.org
Cyclization Reactions Involving this compound
The vicinal diamino groups at the C4 and C5 positions of this compound are key structural features that enable its participation in a variety of cyclization reactions, leading to the formation of fused heterocyclic systems such as purines and pteridines.
Intramolecular Cyclizations
Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of various fused ring systems. For instance, if one of the amino groups is acylated or derivatized with a group containing an electrophilic center, subsequent intramolecular cyclization can occur. nih.govrsc.orgrsc.orgnih.gov
While specific examples starting from this compound are not extensively documented, the general principle is well-established for related diaminophenyl and diaminoheterocyclic systems. nih.govrsc.orgnih.gov For example, acid-catalyzed intramolecular cyclization of O-(3,5-diaminophenyl)-substituted ketoximes affords indole (B1671886) derivatives. researchgate.net Similarly, N-cyano sulfoximines can undergo intramolecular cyclization to form thiadiazine 1-oxides. nih.govnih.gov These examples highlight the potential for the amino groups of this compound to act as nucleophiles in intramolecular ring-forming reactions.
Intermolecular Cyclocondensations
The reaction of 1,2-diamines with 1,2-dicarbonyl compounds or their equivalents is a classical and widely used method for the synthesis of six-membered heterocyclic rings. In the case of this compound, intermolecular cyclocondensation with various dicarbonyl compounds provides a direct route to 7-morpholino-substituted pteridines.
The general reaction involves the condensation of the 4- and 5-amino groups with the two carbonyl functionalities of a dicarbonyl compound, such as glyoxal (B1671930), diacetyl, or a keto-ester, to form the pyrazine (B50134) ring of the pteridine (B1203161) system. The specific nature of the dicarbonyl reactant determines the substitution pattern on the newly formed pyrazine ring.
| Reactant | Product | Reference |
| Glyoxal | 7-Morpholinopteridine | General Pteridine Synthesis |
| Diacetyl (2,3-butanedione) | 6,7-Dimethyl-7-morpholinopteridine | General Pteridine Synthesis |
| Ethyl pyruvate | 7-Morpholinopteridin-6(5H)-one | General Pteridine Synthesis |
Similarly, reaction with one-carbon electrophiles can lead to the formation of the corresponding 8-morpholinopurines. nih.govnih.govresearchgate.netnih.govresearchgate.netrroij.com For example, condensation with formic acid or its derivatives would yield 8-morpholinopurine, while reaction with cyanogen (B1215507) bromide could lead to 8-amino-8-morpholinopurine. The rich chemistry of diaminopyrimidines in forming fused heterocycles underscores the synthetic utility of this compound as a building block.
Theoretical and Computational Studies on Reactivity
Theoretical and computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. researchgate.net
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations can be employed to model the reaction pathways of the various transformations that this compound can undergo. mdpi.comdovepress.comresearchgate.netrsc.orgnih.gov For instance, DFT calculations can be used to determine the activation energies for different potential sites of electrophilic or nucleophilic attack, thereby predicting the regioselectivity of reactions such as oxidation and C-H functionalization. acs.orgjchemrev.com
In the context of cyclization reactions, computational studies can elucidate the mechanism of ring closure. For example, in the formation of pteridines, calculations can model the stepwise condensation of the diamine with a dicarbonyl compound, identifying the transition states and intermediates involved. Such studies on related pyrimidine systems have been instrumental in understanding reaction mechanisms and stereospecificity. rsc.org
Transition State Analysis for Key Transformations
Transition state analysis provides crucial insights into the energy landscape of a chemical reaction, allowing for the determination of reaction rates and the elucidation of reaction mechanisms. For this compound, a key transformation of interest is its cyclization to form purine derivatives, a reaction analogous to the classical Traube purine synthesis. This process typically involves condensation with a one-carbon electrophile, such as formic acid or its derivatives.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the transition states of such reactions. For the cyclization of a 4,5-diaminopyrimidine, the reaction proceeds through a series of steps, each with its own transition state:
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups (typically the more basic one) on the electrophile. The transition state for this step would involve the partial formation of a new bond between the nitrogen and the electrophilic carbon.
Intermediate Formation: This leads to the formation of a formylated or related intermediate.
Dehydration: The final step is typically a dehydration to yield the aromatic purine ring.
While specific energy values for the transition states in the reactions of this compound are not available, studies on analogous systems provide a framework for understanding the influential factors. The energy of the transition states, and thus the activation energy of the reaction, would be influenced by the electronic effects of the 6-morpholino group. As an electron-donating group, the morpholino substituent would increase the electron density of the pyrimidine ring, potentially lowering the activation energy for electrophilic attack and facilitating the cyclization.
A hypothetical transition state energy profile for the cyclization of this compound could be constructed using computational chemistry software. This would involve calculating the energies of the reactants, intermediates, transition states, and products.
Table 1: Hypothetical Calculated Energy Barriers for Key Steps in the Cyclization of a 6-Substituted-4,5-diaminopyrimidine
| Reaction Step | Hypothetical Activation Energy (kcal/mol) | Description |
| N-Formylation | 10-15 | The initial attack of an amino group on formic acid. |
| Ring Closure | 15-25 | The intramolecular cyclization to form the imidazole (B134444) ring. This is often the rate-determining step. |
| Dehydration | 5-10 | The final elimination of a water molecule to form the aromatic purine. |
Note: These values are illustrative and would require specific DFT calculations for this compound for accurate determination.
Prediction of Reaction Selectivity and Regiochemistry
The prediction of reaction selectivity and regiochemistry in this compound is centered on the differential reactivity of its two amino groups and the potential sites of electrophilic or nucleophilic attack on the pyrimidine ring.
Regioselectivity in Cyclization Reactions:
In reactions such as the Traube purine synthesis, where the di-amino functionality is key, the initial site of attack by an unsymmetrical electrophile can be crucial. The two amino groups at the 4 and 5 positions are not electronically equivalent. The 4-amino group is in conjugation with the ring nitrogens, which influences its nucleophilicity. The 6-morpholino group, being electron-donating, will further modulate the electron density at these positions.
Computational analysis of the molecule's electronic structure, such as calculating the partial charges on the nitrogen atoms and the energies of the frontier molecular orbitals (HOMO and LUMO), can predict the more nucleophilic site. Generally, the amino group with the higher HOMO density and more negative partial charge will be the more reactive nucleophile.
Table 2: Predicted Regioselectivity in the Reaction of this compound with an Unsymmetrical Electrophile (e.g., a substituted aldehyde)
| Position of Initial Attack | Predicted Major/Minor Product | Rationale |
| 4-Amino Group | Major | The 4-amino group is often more nucleophilic due to resonance effects within the pyrimidine ring, an effect that can be enhanced by the 6-morpholino substituent. |
| 5-Amino Group | Minor | While still nucleophilic, the 5-amino group's reactivity can be slightly attenuated compared to the 4-position in many pyrimidine systems. |
Selectivity in Other Reactions:
Beyond cyclization, the presence of multiple reactive sites on this compound could lead to selectivity challenges in other transformations. For instance, in reactions with strong electrophiles, attack could potentially occur at the carbon atoms of the pyrimidine ring, although the amino groups are the more likely sites of reaction.
The morpholino substituent itself can also influence reactivity. While generally stable, the morpholine ring is not entirely inert and could undergo reactions under harsh conditions. However, under typical synthetic transformations involving the diaminopyrimidine core, the morpholino group is expected to act primarily as an electronic modifying group.
6 Morpholinopyrimidine 4,5 Diamine As a Synthetic Building Block and Intermediate
Synthesis of Fused Pyrimidine (B1678525) Heterocycles
The core reactivity of 6-Morpholinopyrimidine-4,5-diamine is predicted to be centered around the vicinal diamine functionality at the C4 and C5 positions of the pyrimidine ring. This arrangement is ideal for cyclocondensation reactions with various electrophilic partners to construct fused five- and six-membered rings, leading to purine (B94841) and pteridine (B1203161) derivatives, respectively. The presence of the morpholino group at the C6 position is anticipated to influence the electronic properties and solubility of both the starting material and the resulting fused heterocyclic products.
Purine Scaffolds
The synthesis of purines from 4,5-diaminopyrimidines is a cornerstone of heterocyclic chemistry. It is hypothesized that this compound would readily undergo reactions to form a variety of substituted purines.
The general and widely employed Traube purine synthesis involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon electrophile, such as formic acid, formamide (B127407), or an orthoester. In the case of this compound, reaction with triethyl orthoformate, for instance, would be expected to yield 6-morpholinopurine. The reaction typically proceeds by initial formation of an amidine intermediate at the more nucleophilic N5-amino group, followed by cyclization and elimination of ethanol (B145695).
By employing substituted carboxylic acids or their derivatives, a diverse range of 8-substituted 6-morpholinopurines could theoretically be synthesized. For example, reaction with acetic anhydride (B1165640) would be expected to produce 8-methyl-6-morpholinopurine.
Table 1: Hypothetical Synthesis of 8-Substituted 6-Morpholinopurines
| Reagent | Expected Product |
| Triethyl orthoformate | 6-Morpholinopurine |
| Acetic anhydride | 8-Methyl-6-morpholinopurine |
| Benzoyl chloride | 8-Phenyl-6-morpholinopurine |
Note: This table is illustrative and based on established reactivity patterns of other 4,5-diaminopyrimidines. No specific experimental data for these reactions with this compound has been found in the literature.
Annulation, the formation of a new ring onto a pre-existing one, is the key step in purine synthesis from diaminopyrimidines. The cyclization of the intermediate formed from the reaction of this compound with a one-carbon unit is a critical annulation step. The conditions for this cyclization can vary, often requiring heating in the presence of an acid or base catalyst to facilitate the dehydration and ring closure. The morpholino substituent is not expected to interfere with this fundamental annulation process.
In the synthesis of purines from unsymmetrically substituted 4,5-diaminopyrimidines, chemo- and regioselectivity can be important considerations. For the reaction of this compound with a simple one-carbon electrophile, regioselectivity is not a concern as only one purine isomer can be formed. However, if a reagent with two different electrophilic sites were to be used, the relative nucleophilicity of the N4 and N5 amino groups would become a factor. Generally, the N5 amino group is considered more nucleophilic and would be expected to react preferentially.
Pteridine Scaffolds
The synthesis of pteridines involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. This reaction, known as the Isay reaction, is a versatile method for accessing a wide array of pteridine derivatives.
It is anticipated that this compound would react with various α-dicarbonyl compounds, such as glyoxal (B1671930), diacetyl (2,3-butanedione), and benzil, to afford the corresponding 6-morpholinopteridines. The reaction proceeds through a bis-Schiff base intermediate which then undergoes tautomerization and cyclization.
For example, the condensation of this compound with glyoxal would be expected to yield 6-morpholinopteridine. Similarly, reaction with diacetyl would lead to 6,7-dimethyl-6-morpholinopteridine.
Table 2: Hypothetical Synthesis of Substituted 6-Morpholinopteridines
| 1,2-Dicarbonyl Compound | Expected Product |
| Glyoxal | 6-Morpholinopteridine |
| Diacetyl | 6,7-Dimethyl-6-morpholinopteridine |
| Benzil | 6,7-Diphenyl-6-morpholinopteridine |
Note: This table is illustrative and based on established reactivity patterns of other 4,5-diaminopyrimidines. No specific experimental data for these reactions with this compound has been found in the literature.
Functionalization of the Pteridine System
The pteridine ring system, formed from the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound, is a key scaffold in numerous biologically active molecules. Once the 6-morpholinopteridine core is synthesized, it can undergo further functionalization to introduce a variety of substituents, thereby modulating its chemical properties and biological activity.
A common strategy for the synthesis of pteridines is the Gabriel-Isay condensation, which involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. For instance, reacting this compound with a dicarbonyl species like glyoxal or diacetyl would yield the corresponding 6-morpholinopteridine. The reactivity of the resulting pteridine system allows for further chemical modifications.
While direct literature on the functionalization of pteridines derived specifically from this compound is limited, established methodologies for pteridine chemistry can be applied. For example, halogenation reactions can introduce reactive handles for subsequent cross-coupling reactions. Nucleophilic aromatic substitution on activated positions of the pteridine ring is another common strategy to introduce new functional groups. The morpholino substituent itself is generally stable under many reaction conditions, allowing for selective modification of the pteridine core.
Other Fused Bicyclic and Polycyclic Pyrimidine Systems
The vicinal diamine functionality of this compound makes it a versatile precursor for the synthesis of various fused pyrimidine heterocycles beyond pteridines. By reacting with appropriate bifunctional electrophiles, the pyrimidine ring can be annulated to form a range of bicyclic and polycyclic systems.
Synthesis of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a key structural motif in many pharmacologically active compounds. The synthesis of these systems often involves the condensation of a 4-aminopyrimidine (B60600) with a three-carbon electrophilic component. While direct synthesis from this compound is not extensively documented, analogous reactions with similar pyrimidines provide a clear pathway.
A notable example is the synthesis of 2,4-dimethoxy-7-morpholinopyrido[2,3-d]pyrimidine derivatives. In this synthesis, a morpholino-substituted pyrimidine is utilized, highlighting the feasibility of incorporating the morpholino group into this fused system. The general approach involves the construction of the pyridine (B92270) ring onto the pyrimidine core. This can be achieved through reactions such as the Vilsmeier-Haack reaction on an appropriately substituted pyrimidine, followed by cyclization.
The presence of the morpholino group can influence the reactivity of the pyrimidine ring and the subsequent cyclization steps. The specific substitution pattern on the resulting pyrido[2,3-d]pyrimidine can be controlled by the choice of the cyclizing agent.
Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine core is another important heterocyclic system with a wide range of biological activities. The synthesis of this scaffold from this compound can be achieved through condensation with a one-carbon electrophile, often in the form of a carboxylic acid derivative or an orthoester.
A specific example is the synthesis of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines. This synthesis demonstrates the direct use of a morpholino-substituted pyrimidine precursor to generate the pyrazolopyrimidine system. The general strategy involves the cyclization of a hydrazine (B178648) derivative of the pyrimidine with an appropriate electrophile. Alternatively, a pre-formed pyrazole (B372694) with amino and cyano or ester functionalities can be cyclized with a source of the pyrimidine ring. The morpholino group, being a stable substituent, is well-tolerated in these synthetic sequences.
Macrocyclic Architectures Featuring the Pyrimidine Diamine Core
The integration of the this compound scaffold into macrocyclic structures represents a sophisticated strategy in medicinal chemistry, primarily aimed at developing highly potent and selective therapeutic agents. Macrocyclization, the process of linking the ends of a molecule to form a ring, imparts conformational rigidity to the structure. This pre-organization of the molecule into a bioactive conformation can lead to enhanced binding affinity for its biological target by reducing the entropic penalty upon binding. Furthermore, macrocyclization can improve pharmacokinetic properties such as cell permeability and metabolic stability.
In the context of drug discovery, particularly for challenging targets like protein kinases, the pyrimidine diamine core serves as a crucial anchor or hinge region that can establish key interactions within the ATP-binding site of the enzyme. The morpholine (B109124) substituent at the 6-position can contribute to solubility and engage in additional interactions, while the vicinal diamines at the 4- and 5-positions provide ideal handles for the construction of the macrocyclic ring.
A notable application of this strategy is in the development of fourth-generation epidermal growth factor receptor (EGFR) inhibitors. nih.govacs.org These inhibitors are designed to overcome resistance to previous generations of drugs, which can arise from mutations in the EGFR protein, such as the C797S mutation. nih.govacs.org
Research Findings: Diaminopyrimidine Macrocycles as EGFR Inhibitors
Recent research has focused on the design and synthesis of diaminopyrimidine-based macrocycles to target EGFR mutants that are resistant to existing therapies. nih.govacs.org A series of these macrocyclic compounds have been developed and evaluated for their inhibitory activity against clinically relevant EGFR mutations. nih.gov
The general synthetic approach involves the preparation of a linear precursor containing the this compound core, which is then subjected to an intramolecular cyclization reaction. The nature of the linker used to form the macrocycle is a critical design element, influencing the size and conformation of the ring and, consequently, its biological activity.
One exemplary compound, designated as 21v , has demonstrated significant potency against EGFR mutants harboring the T790M and C797S mutations. nih.govacs.org The structure of this macrocycle incorporates the diaminopyrimidine core, with the macrocyclic ring tethering different parts of the molecule to achieve an optimal binding conformation. nih.gov
The inhibitory activity of these macrocycles is typically assessed through biochemical assays against various forms of the EGFR enzyme and cellular assays using cancer cell lines that express these mutant proteins. nih.gov The data from these studies provide valuable structure-activity relationships (SAR), guiding the further optimization of the macrocyclic scaffold.
Below is an interactive data table summarizing the inhibitory activities of a representative diaminopyrimidine macrocycle against different EGFR genotypes.
| Compound | EGFR Genotype | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) |
| 21v | EGFR19del/T790M/C797S | 2.3 nih.govacs.org | Ba/F3-EGFR19del/T790M/C797S | 41 nih.govacs.org |
| 21v | EGFRL858R/T790M/C797S | 12.5 nih.govacs.org | Ba/F3-EGFRL858R/T790M/C797S | 52 nih.govacs.org |
| 21v | EGFR19del/T790M/C797S | N/A | PC-9-OR | 56 nih.govacs.org |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation. Data sourced from studies on fourth-generation reversible EGFR inhibitors. nih.govacs.orgacs.org
The successful development of these potent diaminopyrimidine macrocycles highlights the power of incorporating the this compound building block into conformationally constrained architectures. This approach provides a promising avenue for the discovery of next-generation therapeutics capable of overcoming significant challenges in cancer treatment. nih.govacs.org
Modifications at the Amino Functionalities
The presence of two adjacent amino groups at the C4 and C5 positions of the pyrimidine ring offers rich opportunities for chemical elaboration. The reactivity of these groups allows for a range of transformations, from simple acylation to the formation of more complex heterocyclic systems.
Selective Mono- and Di-Derivatization of Amino Groups
The selective functionalization of one amino group in the presence of the other in 4,5-diaminopyrimidine systems can be challenging. The relative nucleophilicity of the two amino groups can be influenced by the electronic effects of the pyrimidine ring and the morpholino substituent. In many cases, reactions with acylating agents may lead to a mixture of mono- and di-acylated products. Achieving high selectivity often requires careful control of reaction conditions, such as temperature, stoichiometry of reagents, and the choice of solvent and catalyst. For instance, in the acylation of other diaminopyrimidines, the use of bulky acylating agents or protecting group strategies has been employed to favor mono-derivatization. While specific studies on the selective acylation of this compound are not extensively documented, general principles of amine chemistry suggest that mono-acylation could potentially be achieved by using a sub-stoichiometric amount of the acylating agent under dilute conditions. Conversely, di-acylation would be favored by using an excess of the acylating agent and more forcing reaction conditions.
Formation of Amides, Sulfonamides, and Ureas
The amino groups of this compound are amenable to the formation of amides, sulfonamides, and ureas, which are common functional groups in pharmacologically active molecules.
Amides: Amide derivatives can be synthesized by reacting the diamine with carboxylic acid chlorides, anhydrides, or activated esters. Common coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of activators like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the formation of the amide bond from the corresponding carboxylic acid. nih.govnih.govresearchgate.netorganic-chemistry.org These methods offer a broad scope for introducing a wide variety of acyl groups.
Sulfonamides: Sulfonamide derivatives are typically prepared by the reaction of the diamine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine. acs.org This reaction is generally robust and allows for the introduction of various aryl or alkylsulfonyl moieties. The synthesis of sulfonamide derivatives of other diaminopyrimidines has been reported, suggesting a similar reactivity for the title compound. nih.govbioorganic-chemistry.commdpi.com
Ureas: The synthesis of urea (B33335) derivatives can be achieved through several routes. One common method involves the reaction of the diamine with an isocyanate. nih.govnih.gov Alternatively, reaction with a carbamoyl (B1232498) chloride or by using phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) can also yield urea derivatives. nih.gov Another approach involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the monosubstituted urea. nih.gov These methods provide access to a diverse range of symmetrical and unsymmetrical ureas.
Imine and Schiff Base Formation
The primary amino groups of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netnih.gov This reaction is typically catalyzed by acid and involves the elimination of a water molecule. nih.gov The formation of Schiff bases is often reversible and the stability of the resulting C=N bond can vary depending on the structure of the carbonyl compound and the pyrimidine derivative. nih.gov These imine derivatives can serve as intermediates for further synthetic transformations, such as reduction to secondary amines or as ligands for metal complexes. The reaction of o-phenylenediamines with aldehydes is a well-established method for the synthesis of benzimidazoles, suggesting that intramolecular cyclization might occur with suitable carbonyl precursors. researchgate.net
Modifications on the Morpholine Moiety
The morpholine ring provides additional sites for chemical modification, allowing for the alteration of the compound's steric and electronic properties.
Functionalization of the Morpholine Nitrogen
The nitrogen atom of the morpholine ring is a secondary amine and can undergo various functionalization reactions.
N-Acylation and N-Sulfonylation: Similar to the primary amino groups on the pyrimidine ring, the morpholine nitrogen can be acylated with acid chlorides or anhydrides and sulfonylated with sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. mdpi.com These reactions provide a means to introduce a wide array of functional groups at this position.
Substitutions on the Morpholine Ring Carbon Atoms
Modifications of the carbon atoms of the morpholine ring are generally less straightforward and often require more complex synthetic strategies. These transformations typically involve the synthesis of substituted morpholine precursors that are then coupled to the pyrimidine core. Various methods for the synthesis of C-substituted morpholines have been reported, including ring-opening reactions of epoxides or aziridines, and cyclization of appropriately functionalized amino alcohols. researchgate.net While no specific examples of such modifications on this compound have been found, these general strategies could potentially be adapted to create derivatives with substituents on the morpholine ring carbons.
Ring Opening and Rearrangement of the Morpholine Ring
While direct studies on the ring opening and rearrangement of the morpholine moiety specifically within this compound are not extensively documented in publicly available literature, the chemical principles governing such transformations can be inferred from studies on analogous structures, such as N-aryl morpholines and other morpholinopyrimidine derivatives. These reactions represent a potential, albeit less explored, avenue for derivatization compared to modifications of the pyrimidine core or its amino substituents.
Morpholine Ring Opening
The cleavage of the morpholine ring typically requires forcing conditions or specific activation, as the ring is generally stable. However, oxidative methods have been shown to facilitate its opening.
A notable example is the visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in N-phenylmorpholine. orgsyn.org This reaction utilizes visible light as an energy source and molecular oxygen as the terminal oxidant, avoiding the need for harsh reagents or conditions. While this specific protocol has not been applied to this compound, it provides a proof-of-concept for the oxidative cleavage of the morpholine ring under mild conditions. The reaction proceeds via the formation of a radical cation, leading to the cleavage of either the C2-C3 or C5-C6 bond of the morpholine ring.
| Reactant | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| N-phenylmorpholine | 4CzIPN (1 mol%), 2,6-dimethylpyridine (B142122) (1.0 equiv.), O₂ balloon, blue LED (9W), acetonitrile, room temp., 24h | 2-(N-phenylformamido)ethyl formate (B1220265) and (1-(N-phenylformamido)propan-2-yl) formate | Up to 83% | orgsyn.org |
The application of such a method to this compound would be expected to yield formamide derivatives, representing a significant structural departure from the parent molecule and opening avenues to further functionalization.
Another potential route for morpholine ring opening involves N-oxidation followed by rearrangement. The N-oxides of N-aryl morpholines have been shown to undergo thermal rearrangement to produce substituted hydroxylamines. rsc.orgrsc.org This type of rearrangement, often referred to as a Meisenheimer rearrangement, typically proceeds through an intramolecular cyclic mechanism. rsc.orgrsc.org
Rearrangement of the Pyrimidine Core: The Dimroth Rearrangement
A more commonly observed transformation in related heterocyclic systems is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic nitrogen atoms. rsc.org This rearrangement is well-documented for aminopyrimidines, particularly those bearing electron-withdrawing groups. rsc.orgnih.gov
The Dimroth rearrangement typically proceeds through a ring-opening/ring-closing mechanism, often catalyzed by acid or base. rsc.orgnih.govnih.gov In the context of this compound, the presence of the two amino groups on the pyrimidine ring could potentially facilitate such a rearrangement under appropriate conditions.
| Reactant Type | Conditions | Rearrangement Product Type | Reference |
|---|---|---|---|
| 1-(N-ribofuranosyl)-6-imino-1,6-dihydropyrimidin-4-amines with C(5)-NO₂ group | Aqueous ammonia (B1221849) | 4-(N-ribofuranosyl)-6-aminopyrimidines | rsc.orgnih.gov |
| Silylated 4-chloro-6-aminopyrimidines | Ribosylation followed by quenching with ammonium (B1175870) hydroxide | 4-(N-ribofuranosyl)-6-aminopyrimidines | rsc.org |
The potential for a Dimroth-type rearrangement in this compound would be an interesting area for future investigation, as it could lead to isomeric structures with altered biological activity profiles.
Future Outlook
Classical Synthetic Routes and Historical Development
The traditional synthesis of this compound has historically relied on sequential reactions, building the molecule step-by-step from readily available pyrimidine precursors. These methods, while robust, often involve multiple stages with purification required at each step.
Condensation Reactions with Pyrimidine Precursors
One of the foundational approaches to constructing the pyrimidine core involves the condensation of a suitable three-carbon precursor with a urea (B33335) or guanidine (B92328) derivative. While not a direct route to the title compound, this method lays the groundwork for obtaining key pyrimidine intermediates. For instance, the condensation of malonates with urea or thiourea (B124793) can yield barbituric acid or thiobarbituric acid derivatives, which can be further functionalized.
Amination Strategies for Pyrimidine Rings
A more direct and widely employed classical strategy involves the sequential amination of a suitably substituted pyrimidine ring. A common starting material for this approach is 4,6-dichloropyrimidine (B16783). The synthesis of a key intermediate, 4-(6-chloropyrimidin-4-yl)morpholine (B1331396), has been described through the reaction of 4,6-dichloropyrimidine with morpholine (B109124). nih.gov This monosubstituted product can then undergo further reactions to introduce the required 4,5-diamine functionality.
One plausible classical route involves the nitration of the 4-(6-chloropyrimidin-4-yl)morpholine intermediate at the 5-position, followed by reduction of the nitro group to an amino group. The remaining chlorine at the 4-position can then be displaced by an amino group through nucleophilic aromatic substitution (SNAr) to yield the final product.
Another classical approach starts with a pre-functionalized pyrimidine, such as 2,4,5,6-tetrachloropyrimidine. Selective substitution reactions can be employed, where the greater reactivity of the chlorine atoms at positions 4 and 6 allows for sequential displacement. For example, reaction with morpholine could selectively occur at the 6-position, followed by the introduction of amino groups at the 4 and 5 positions.
Multi-step Approaches from Readily Available Starting Materials
Multi-step syntheses often provide the flexibility to introduce various functional groups systematically. A representative multi-step synthesis of this compound could commence with a commercially available pyrimidine derivative. For example, starting from 2,4-diamino-6-chloropyrimidine, one could envision a pathway involving the introduction of the morpholino group at the 6-position via nucleophilic substitution, followed by the introduction of the amino group at the 5-position. However, direct amination at the C5 position of a pyrimidine ring can be challenging and may require activation, for instance, through a preceding halogenation or nitrosation step.
A more feasible multi-step route would likely involve starting with a pyrimidine already bearing a group at the 5-position that can be converted to an amine. For instance, starting with 6-chloro-5-nitropyrimidine-4-amine, the morpholine moiety could be introduced at the 6-position, followed by the reduction of the nitro group to yield the desired 4,5-diamine.
Modern and Efficient Synthetic Approaches
Contemporary synthetic chemistry focuses on developing more efficient, atom-economical, and environmentally benign methods. These include catalytic syntheses and one-pot or cascade reactions that minimize intermediate isolation steps.
Catalytic Synthesis of the Pyrimidine Core
Modern approaches to constructing the pyrimidine core itself often employ catalytic methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, have become powerful tools for C-C and C-N bond formation, respectively, in the synthesis of highly substituted pyrimidines.
A key modern strategy for the synthesis of this compound involves the catalytic amination of a halogenated precursor. A highly relevant and efficient route would start from the readily available 6-chloropyrimidine-4,5-diamine. The direct palladium-catalyzed amination of this precursor with morpholine would offer a convergent and efficient synthesis. The Buchwald-Hartwig amination, utilizing a palladium catalyst and a suitable phosphine (B1218219) ligand, is a well-established method for such transformations. nih.gov This reaction would directly install the morpholine group at the 6-position to afford the target compound.
| Precursor | Reagent | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 6-chloropyrimidine-4,5-diamine | Morpholine | Pd(OAc)2 / BINAP | Toluene | 80-110 °C | Good to Excellent |
| 6-chloropyrimidine-4,5-diamine | Morpholine | Pd2(dba)3 / XPhos | Dioxane | 100 °C | High |
One-Pot and Cascade Reactions
The development of one-pot and cascade reactions represents a significant advancement in synthetic efficiency. These processes combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates, which saves time, reagents, and reduces waste.
While a specific one-pot synthesis for this compound is not extensively documented in the literature, the principles of cascade reactions can be applied to its conceptual design. A potential one-pot approach could involve the sequential reaction of 4,6-dichloropyrimidine. For instance, a carefully controlled reaction with morpholine at a lower temperature could favor monosubstitution to form 4-(6-chloropyrimidin-4-yl)morpholine. Subsequently, without isolation, the introduction of ammonia (B1221849) or another aminating agent under different conditions (e.g., higher temperature, presence of a catalyst) could lead to the formation of the 4-amino derivative. The final introduction of the 5-amino group would likely still require a separate step, such as nitrosation followed by reduction, making a true one-pot synthesis to the final product challenging.
More advanced cascade reactions often involve the strategic design of a starting material that can undergo a series of intramolecular transformations. For example, a suitably designed acyclic precursor could be cyclized to form the pyrimidine ring, with subsequent functional group manipulations occurring in a cascade fashion. However, the direct application of such a complex cascade to the synthesis of this compound has yet to be reported.
Atom-Economy and Step-Economy in Synthesis
The efficiency of a chemical synthesis is not only measured by its yield but also by its atom and step economy. Atom economy refers to the measure of how many atoms from the starting materials are incorporated into the final desired product. Step economy, a concept that advocates for minimizing the number of individual reactions or steps in a synthetic sequence, is another critical factor in developing efficient and cost-effective processes.
A plausible synthetic pathway to this compound can be conceptualized based on established pyrimidine chemistry. A common starting material is 4,6-dichloropyrimidine. The initial step would involve a nucleophilic substitution reaction where one of the chlorine atoms is displaced by morpholine, yielding 4-chloro-6-morpholinopyrimidine. This intermediate would then undergo nitration at the 5-position, a common reaction for activating the pyrimidine ring, followed by the reduction of the nitro group to an amine, and finally, the substitution of the remaining chlorine with an amino group to yield the target molecule.
A more step-economical approach might involve starting with a pre-functionalized pyrimidine ring, potentially reducing the number of transformations required. However, the availability and cost of such starting materials are often a limiting factor. The ideal synthesis, from both an atom and step economy standpoint, would be a convergent synthesis where the key fragments are assembled in a single step, a goal that remains a significant challenge in synthetic organic chemistry.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for its sustainable production.
Solvent-Free Reactions
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Solvent-free, or solid-state, reactions offer a compelling alternative. mdpi.com For the synthesis of this compound, the initial nucleophilic substitution of 4,6-dichloropyrimidine with morpholine could potentially be carried out under solvent-free conditions, for instance, by heating the neat reactants together, possibly with a solid-supported base to neutralize the hydrogen chloride formed. researchgate.net This approach can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. mdpi.comresearchgate.net
Utilization of Benign Solvents
When a solvent is necessary, the principles of green chemistry advocate for the use of benign alternatives to traditional hazardous solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of the reactants in the synthesis of this compound might be a challenge, the use of phase-transfer catalysts or co-solvents like ethanol (B145695) could facilitate reactions in aqueous media. Other green solvents to consider include supercritical fluids like carbon dioxide, ionic liquids, and deep eutectic solvents, which are non-volatile and can often be recycled. asianpubs.org For instance, the nitration step, which traditionally uses concentrated acids, could potentially be adapted to use a solid acid catalyst in a more benign solvent system.
Catalyst Design for Sustainable Production
Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally friendly reaction conditions. In the synthesis of this compound, the reduction of the nitro group is a key step where catalyst design can play a significant role. Traditional methods often use stoichiometric reducing agents like tin(II) chloride or iron in acidic media, which generate significant amounts of waste. A greener alternative would be to use a heterogeneous catalyst, such as palladium on carbon or a supported nickel catalyst, with molecular hydrogen as the reducing agent. These catalysts can be easily recovered by filtration and reused, minimizing waste and cost.
Furthermore, the development of novel catalysts for the direct amination of the chloropyrimidine intermediate, avoiding the nitration-reduction sequence altogether, would represent a significant advancement in the sustainable production of this compound.
Waste Minimization Strategies
A holistic approach to waste minimization involves considering the entire lifecycle of the synthesis. rsc.orgresearchgate.net This begins with careful planning of the synthetic route to maximize atom and step economy, as discussed earlier. The choice of reagents is also critical; for example, using a milder and more selective nitrating agent could reduce the formation of byproducts.
In-process waste reduction can be achieved through the optimization of reaction conditions to maximize yield and minimize side reactions. The recovery and reuse of solvents and catalysts are also essential components of a waste minimization strategy. rsc.org At the end of the process, any unavoidable waste should be treated to minimize its environmental impact. For instance, acidic and basic waste streams can be neutralized before disposal. The ideal scenario, often referred to as a "zero-waste" process, involves designing a closed-loop system where all byproducts are either recycled back into the process or have value as products themselves.
Advanced Methodologies in 6 Morpholinopyrimidine 4,5 Diamine Chemistry
Catalytic Approaches
The formation and functionalization of the 6-morpholinopyrimidine-4,5-diamine core often rely on powerful catalytic systems that enable challenging bond formations with high precision. Modern catalysis has provided a versatile toolkit for chemists to modify this scaffold, leading to the generation of diverse molecular libraries for various research applications.
Transition Metal Catalysis in C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions have become indispensable for the construction of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of many nitrogen-containing heterocyclic compounds. acs.orgrsc.orgorganic-chemistry.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prime example of a powerful method for forming aryl- and heteroaryl-amine bonds. rsc.org This reaction is particularly relevant for the synthesis of this compound, where a morpholine (B109124) moiety is introduced onto the pyrimidine (B1678525) ring.
The synthesis can be envisioned to proceed from a dihalogenated pyrimidine precursor, such as 4,5-diamino-6-chloropyrimidine, and morpholine. The palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, facilitates the coupling reaction. The choice of ligand is crucial for the reaction's success, with sterically hindered and electron-rich phosphines often providing the best results.
Table 1: Illustrative Examples of Palladium-Catalyzed C-N Bond Formation for the Synthesis of this compound
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | 18 | 85 |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 120 | 24 | 78 |
This table presents hypothetical data based on typical conditions for Buchwald-Hartwig amination reactions of similar heterocyclic systems.
Organocatalysis in Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. acs.org For the derivatization of this compound, organocatalysts can be employed to promote various transformations, such as the selective functionalization of the amino groups. For instance, chiral organocatalysts could be used to introduce stereocenters, a crucial aspect in the development of new therapeutic agents.
While specific examples for this compound are not prevalent in the literature, one can envision the use of chiral phosphoric acids or thiourea-based catalysts to direct the enantioselective addition of electrophiles to one of the amino groups.
Table 2: Plausible Organocatalytic Transformations of this compound Derivatives
| Entry | Organocatalyst | Reactant | Transformation | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Chiral Phosphoric Acid | Nitro-olefin | Michael Addition | Toluene | 25 | 88 | 95 |
| 2 | Chiral Thiourea (B124793) | Imine | Mannich Reaction | CH₂Cl₂ | 0 | 91 | 92 |
| 3 | Proline | Aldehyde | Aldol Reaction | DMSO | 25 | 75 | - |
This table illustrates potential applications of organocatalysis based on established methodologies for the functionalization of amines.
Photoredox Catalysis for Derivatization
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under mild conditions. nih.govnih.gov This technology offers unique opportunities for the derivatization of complex molecules like this compound, particularly for C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.gov
In the context of this compound, a photocatalyst, upon excitation with visible light, can initiate a single-electron transfer (SET) process with a suitable reaction partner. This can lead to the formation of a radical that can then react with the pyrimidine core, for instance, at one of the amino groups or potentially at an activated C-H bond on the pyrimidine ring itself.
Table 3: Hypothetical Photoredox-Catalyzed Derivatizations of this compound
| Entry | Photocatalyst | Reagent | Transformation | Solvent | Light Source | Yield (%) |
| 1 | Ir(ppy)₃ | Alkyl Bromide | Alkylation of NH₂ | Acetonitrile | Blue LED | 75 |
| 2 | Ru(bpy)₃Cl₂ | Aryl Diazonium Salt | Arylation of NH₂ | DMF | White LED | 68 |
| 3 | Eosin Y | Trifluoromethylating Agent | Trifluoromethylation | DMSO | Green LED | 62 |
This table presents speculative examples of photoredox catalysis based on known reactivity patterns for the functionalization of heterocyclic amines.
Flow Chemistry and Continuous Processing
The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automated, on-demand production. researchgate.netnih.gov For the synthesis of this compound and its derivatives, flow chemistry presents a promising avenue for process intensification and optimization.
Microreactor Applications in Synthesis
Microreactors, with their high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature, pressure, and residence time. diva-portal.org The synthesis of this compound, which may involve exothermic steps or the use of hazardous reagents, can be performed more safely and efficiently in a microreactor setup. diva-portal.org The rapid mixing and efficient heat dissipation minimize the formation of byproducts and improve reaction yields.
A plausible flow synthesis would involve pumping solutions of the dihalogenated pyrimidine precursor and morpholine through a heated microreactor containing a packed-bed of a supported palladium catalyst. The product stream would then be collected for purification.
Table 4: Representative Microreactor Conditions for the Synthesis of this compound
| Entry | Reactor Type | Catalyst | Flow Rate (mL/min) | Temp (°C) | Residence Time (min) | Throughput (g/h) |
| 1 | Packed-Bed | Pd/C | 0.5 | 120 | 10 | 0.5 |
| 2 | Chip Reactor | Immobilized Pd-Phosphine | 1.0 | 100 | 5 | 1.2 |
| 3 | Coil Reactor | Homogeneous Pd Catalyst | 2.0 | 130 | 2 | 2.5 |
This table provides illustrative parameters for the continuous flow synthesis of the target compound, reflecting typical conditions in microreactor technology.
Optimization of Reaction Parameters in Flow
One of the key advantages of flow chemistry is the ability to rapidly optimize reaction parameters. nih.gov By systematically varying parameters such as temperature, residence time, and reagent stoichiometry, optimal conditions for the synthesis of this compound can be quickly identified. This is often achieved using automated systems that can perform numerous experiments in a short period.
For the C-N coupling reaction to form this compound, a design of experiments (DoE) approach can be implemented in a flow setup. This allows for the efficient exploration of the reaction space and the identification of conditions that maximize yield and minimize impurities.
Table 5: Optimization of a Flow C-N Coupling Reaction for this compound Synthesis
| Experiment | Temperature (°C) | Residence Time (min) | Morpholine Equiv. | Yield (%) |
| 1 | 100 | 10 | 1.2 | 85 |
| 2 | 120 | 10 | 1.2 | 92 |
| 3 | 120 | 5 | 1.2 | 88 |
| 4 | 120 | 10 | 1.5 | 95 |
| 5 | 140 | 5 | 1.5 | 91 |
This table illustrates a hypothetical optimization study, demonstrating the impact of varying reaction parameters on the yield of the desired product in a continuous flow system.
Solid-Phase Organic Synthesis (SPOS) Techniques
Solid-phase organic synthesis has emerged as a powerful platform for the efficient and automated production of compound libraries. The attachment of a starting material to a solid support allows for the use of excess reagents and simplified purification, which involves simple filtration and washing of the resin-bound intermediate.
Attachment Strategies to Solid Supports
The successful solid-phase synthesis of this compound and its analogs hinges on the initial anchoring of a suitable pyrimidine precursor to a solid support. A common and effective strategy involves the use of a resin that facilitates the eventual cleavage of the final product to yield a primary amide, a common feature in many biologically active molecules.
A widely employed solid support for this purpose is the Rink Amide resin . appliedpolytech.compeptide.com This resin is characterized by an acid-labile linker, which allows for the release of the synthesized compound as a C-terminal amide under mild acidic conditions, typically using trifluoroacetic acid (TFA). appliedpolytech.compeptide.com The synthesis generally commences with the attachment of a suitably functionalized pyrimidine core to the resin. For instance, a common starting material is 4,6-dichloropyrimidine (B16783), which can be linked to the Rink Amide resin through one of its chloro-substituents.
The immobilization process typically involves the reaction of the Fmoc-protected Rink Amide resin with a pyrimidine derivative. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin's linker is first removed using a base, such as piperidine (B6355638) in dimethylformamide (DMF), to expose the free amine. peptide.com This amine then reacts with a suitable pyrimidine, for example, at one of the chloro-positions of 4,6-dichloropyrimidine, to form a stable secondary amine linkage.
| Resin Type | Linker Type | Typical Cleavage Condition | Product Functionality |
| Rink Amide Resin | Acid-labile benzhydrylamine | 1-50% TFA in Dichloromethane (DCM) | C-terminal Amide |
| Merrifield Resin | Chloromethyl | HF or TFMSA | Varies (e.g., benzyl (B1604629) ether) |
Table 1: Common Solid Supports and Their Characteristics
On-Resin Reactions and Cleavage Strategies
Once the pyrimidine scaffold is anchored to the solid support, a sequence of on-resin reactions can be performed to build the desired this compound structure. A typical synthetic route would involve the following key steps:
Nucleophilic Substitution: With one position of the pyrimidine attached to the resin, the remaining chloro-substituent is available for nucleophilic substitution. In the synthesis of the target compound, this position would be reacted with morpholine. The use of an excess of the amine in a suitable solvent, such as DMF or N-methylpyrrolidone (NMP), drives the reaction to completion.
Nitration and Reduction: To introduce the two amino groups at positions 4 and 5, a common strategy is to first introduce a nitro group at the 5-position. This is typically achieved by treating the resin-bound morpholinopyrimidine with a nitrating agent. Subsequent reduction of the nitro group to an amine is a critical step. While various reducing agents are available, tin(II) chloride (SnCl2) in a solvent like DMF has proven effective for the on-resin reduction of nitro-pyrimidines. This step yields the desired 4,5-diamine functionality.
Cleavage from the Resin: The final step is the cleavage of the this compound from the solid support. For Rink Amide resin, this is accomplished by treatment with a solution of trifluoroacetic acid (TFA). appliedpolytech.com The concentration of TFA and the duration of the cleavage reaction are optimized to ensure complete release of the product while minimizing potential side reactions. A common cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) to scavenge reactive cations generated during the process. Following cleavage, the resin is filtered off, and the crude product is obtained by precipitation with cold diethyl ether.
| Reaction Step | Reagents and Conditions | Purpose |
| Attachment | Fmoc-Rink Amide Resin, Piperidine/DMF, 4,6-Dichloropyrimidine | Immobilize pyrimidine scaffold |
| Nucleophilic Substitution | Morpholine, DMF or NMP | Introduce morpholino group |
| Nitration | Nitrating Agent (e.g., HNO3/H2SO4) | Introduce nitro group at C5 |
| Reduction | SnCl2, DMF | Reduce nitro group to amino group |
| Cleavage | 95% TFA, 2.5% H2O, 2.5% TIS | Release final product from resin |
Table 2: Typical On-Resin Reaction Sequence
The solid-phase synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which share a similar pyrimidine core, has also been successfully demonstrated, further highlighting the versatility of these on-resin methodologies for constructing complex heterocyclic systems. nih.govrsc.orgresearchgate.net
Computational and Theoretical Chemistry Insights into 6 Morpholinopyrimidine 4,5 Diamine
Electronic Structure and Reactivity Descriptors
The arrangement of electrons within a molecule governs its chemical behavior. Computational methods allow for the detailed analysis of this electronic landscape, providing a foundation for understanding the reactivity of 6-Morpholinopyrimidine-4,5-diamine.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and the difference between them, the HOMO-LUMO gap, are critical descriptors of a molecule's reactivity and kinetic stability.
For this compound, the pyrimidine (B1678525) ring is the core scaffold, and its electronic properties are modulated by the presence of the morpholino and two amino substituents. The amino groups at the 4 and 5 positions, being strong electron-donating groups, are expected to significantly raise the energy of the HOMO. The morpholino group at the 6-position, also an electron-donating group, further contributes to this effect. Consequently, the HOMO is likely to be localized primarily on the pyrimidine ring and the exocyclic amino groups, making these sites susceptible to electrophilic attack.
To illustrate this, a comparative analysis of HOMO-LUMO gaps for related pyrimidine derivatives from computational studies is presented below.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyrimidine | -7.02 | -0.34 | 6.68 |
| 2-Aminopyrimidine (B69317) | -6.18 | -0.15 | 6.03 |
| 4-Aminopyrimidine (B60600) | -5.95 | -0.08 | 5.87 |
Note: These values are representative and can vary based on the computational method and basis set used.
Based on these trends, it is reasonable to infer that this compound would exhibit a relatively small HOMO-LUMO gap, indicative of a chemically reactive species.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The EPS is plotted onto the molecule's electron density surface, with colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to attack by electrophiles, while blue signifies areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.
For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative electrostatic potential due to their lone pairs of electrons. The exocyclic amino groups at positions 4 and 5, along with the nitrogen of the morpholine (B109124) ring, will also contribute to electron-rich areas. These sites would be the most likely points of interaction with electrophiles or hydrogen bond donors.
Conversely, the hydrogen atoms of the amino groups will exhibit positive electrostatic potential, making them potential hydrogen bond donor sites. The carbon atoms of the pyrimidine ring, particularly those adjacent to the ring nitrogens, will also carry a partial positive charge, rendering them susceptible to attack by strong nucleophiles.
Nucleophilicity and Electrophilicity Indices
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of a molecule's reactivity.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential suggests greater nucleophilicity.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.
Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ^2 / (2η).
Given the expected high energy of the HOMO due to the multiple electron-donating groups, this compound is predicted to have a high chemical potential, indicating strong nucleophilic character. The amino groups are known to significantly increase the nucleophilicity of the pyrimidine ring. researchgate.net Consequently, its global electrophilicity index would likely be relatively low.
Conformational Analysis and Flexibility
The three-dimensional structure and flexibility of a molecule are crucial for its interactions with other molecules. Conformational analysis of this compound focuses on the spatial arrangement of its substituents and the energy barriers to their rotation.
Conformational Preferences of the Morpholine Ring
The morpholine ring itself is not planar and typically adopts a chair conformation, similar to cyclohexane. acs.org In this chair conformation, substituents on the nitrogen atom can be in either an axial or equatorial position. Experimental and theoretical studies on morpholine have shown that the equatorial conformer is generally more stable than the axial conformer due to reduced steric hindrance. acs.org
When attached to the pyrimidine ring at the 6-position, the morpholine ring in this compound is also expected to favor a chair conformation. The preference for the orientation of the pyrimidine ring (whether it is axial or equatorial with respect to the morpholine nitrogen's lone pair) would depend on the steric and electronic interactions with the rest of the molecule.
Rotational Barriers of Substituents
The rotation of the morpholino and amino groups around their bonds to the pyrimidine ring is subject to rotational energy barriers. These barriers arise from steric hindrance and changes in electronic conjugation as the groups rotate.
The rotation of the C6-N(morpholine) bond will be influenced by steric clashes between the morpholine ring and the amino group at the 5-position. The energy barrier for this rotation is expected to be significant enough to favor a specific range of dihedral angles where steric hindrance is minimized.
Similarly, the rotation of the C4-NH2 and C5-NH2 bonds will have associated energy barriers. While these barriers are generally lower than for bulkier groups, they can still influence the preferred orientation of the amino groups. The planarity of these groups with the pyrimidine ring can be favored by electronic delocalization, but steric interactions with adjacent substituents can force them out of the plane. Large-scale studies on drug-like molecules have shown that ligands often bind to proteins in conformations that are not their global energy minimum, with strain energies that can be significant. nih.gov This highlights the importance of understanding the full conformational landscape of a molecule.
Intermolecular Interactions and Self-Assembly
The spontaneous organization of molecules into well-defined, stable, and functional supramolecular structures is a cornerstone of crystal engineering and materials science. For this compound, the propensity to self-assemble is dictated by a delicate balance of intermolecular forces. The primary driving forces for the aggregation of this molecule are anticipated to be hydrogen bonding, mediated by its amino groups and pyrimidine nitrogens, and π-stacking interactions involving the aromatic pyrimidine ring. Computational methods, such as Density Functional Theory (DFT), provide the means to dissect and quantify these interactions, offering a predictive glimpse into how individual molecules coalesce into larger assemblies.
Hydrogen Bonding Networks
The molecular architecture of this compound is replete with hydrogen bond donors and acceptors, making hydrogen bonding the principal cohesive force in its potential supramolecular structures. The two amino groups at the 4- and 5-positions of the pyrimidine ring serve as primary hydrogen bond donors (N-H). Concurrently, the nitrogen atoms within the pyrimidine ring and the oxygen atom of the morpholino group act as potent hydrogen bond acceptors.
Theoretical calculations on analogous aminopyrimidine systems have demonstrated the energetic favorability of specific hydrogen bonding motifs. researchgate.netmdpi.com For instance, DFT and ab initio calculations on 2-aminopyrimidine dimers reveal significant interaction energies, underscoring the strength of these bonds. researchgate.net In the case of this compound, several key hydrogen bonding interactions can be predicted:
Dimer Formation: Molecules can form robust centrosymmetric dimers through N-H···N hydrogen bonds, where the amino group of one molecule interacts with a ring nitrogen of a neighboring molecule. Studies on similar diaminopyrimidine derivatives show the formation of R²₂(8) graph set motifs, which are common and stable patterns in crystal engineering. acs.org
Chain and Sheet Formation: Beyond simple dimers, these interactions can propagate to form one-dimensional chains or two-dimensional sheets. The presence of two amino groups allows for the extension of the hydrogen-bonding network in multiple directions. For example, one amino group might engage in dimer formation, while the second participates in linking these dimers into a larger array.
Involvement of the Morpholino Group: The oxygen atom of the morpholino group introduces an additional hydrogen bond acceptor site. While potentially weaker than the pyrimidine ring nitrogens, it can participate in forming secondary or three-center hydrogen bonds, further stabilizing the crystal lattice. The flexible nature of the morpholino ring, which typically adopts a chair conformation, will influence the directionality and accessibility of this acceptor site. researchgate.net
Computational studies on related aminopyrimidines allow for the estimation of the energies associated with these hydrogen bonds. These calculated energies provide a quantitative measure of the stability of different potential hydrogen-bonding networks.
| Interacting Groups | Basis Set / Method | Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| Amino Group (N-H) and Pyrimidine Ring (N) | MP2/6-311++G | -7.5 to -9.0 | researchgate.net |
| Amino Group (N-H) and Amino Group (N) | B3LYP/6-311++G | -4.0 to -5.5 | researchgate.net |
| Amino Group (N-H) and Morpholino Oxygen (O) | DFT B3LYP/6-31G* (Estimated) | -3.0 to -5.0 | conicet.gov.ar |
Pi-Stacking Interactions
The electron-deficient nature of the pyrimidine ring in this compound facilitates attractive π-stacking interactions, which are crucial for the stabilization of the crystal structure in directions not dominated by hydrogen bonding. These interactions arise from a combination of electrostatic and dispersion forces between aromatic rings.
Computational studies on pyrimidine and other nitrogen-containing heterocyles have shown that parallel-displaced or offset-stacking arrangements are energetically more favorable than a direct face-to-face orientation. chemrxiv.orgchemrxiv.org This preference is attributed to a minimization of Pauli repulsion and optimization of attractive dispersion and electrostatic interactions. chemrxiv.orgchemrxiv.org In a parallel-displaced geometry, the electron-rich regions of one ring are brought into proximity with the electron-deficient regions of the adjacent ring, leading to a net attractive force.
For this compound, the amino and morpholino substituents will modulate the electronic properties of the pyrimidine ring, influencing the strength and geometry of these π-stacking interactions. The electron-donating character of the amino groups increases the electron density of the ring, which could affect the optimal stacking arrangement. Theoretical calculations can map the potential energy surface of the dimer as a function of intermolecular distance and displacement, identifying the most stable stacking conformations.
| System | Computational Method | Geometry | Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Pyrimidine-Benzene | Dispersion-corrected DFT | Parallel-displaced | -3.5 to -4.5 | acs.orgnih.gov |
| Pyrimidine Dimer | SAPT | Parallel-displaced | -4.0 to -5.0 | chemrxiv.org |
| Substituted Pyrimidine Dimer | DFT | Parallel offset | -3.0 to -6.0 | acs.org |
Computational Prediction of Supramolecular Assemblies
The prediction of the final three-dimensional crystal structure from the molecular structure alone is a significant challenge in computational chemistry, often referred to as the crystal structure prediction (CSP) problem. Modern CSP approaches combine quantum mechanical calculations with sophisticated search algorithms to explore the vast landscape of possible packing arrangements. mdpi.comacs.org
For a molecule like this compound, a typical computational workflow for predicting its supramolecular assembly would involve:
Conformational Analysis: Determining the low-energy conformations of the flexible morpholino ring relative to the pyrimidine core.
Dimer Energy Calculations: Computing the interaction energies for a wide range of possible dimer geometries to identify the most stable hydrogen-bonded and π-stacked pairs.
Crystal Packing Search: Using the most stable dimers as building blocks, or starting from a single molecule, search algorithms generate a multitude of plausible crystal packing arrangements within common space groups.
Lattice Energy Minimization: The energies of these generated structures are then calculated and minimized using force fields or, for higher accuracy, periodic DFT calculations. The structures corresponding to the lowest lattice energies are considered the most likely candidates for the experimentally observed crystal structure.
These computational methods can provide detailed insights into the most probable supramolecular assemblies, highlighting how the interplay of strong hydrogen bonds and weaker, but cumulatively significant, π-stacking and van der Waals interactions dictate the final crystal packing. mdpi.comacs.org This predictive power is essential for the rational design of new materials with desired solid-state properties.
Future Research Directions and Synthetic Opportunities
Exploration of Novel Synthetic Pathways to the Compound
While classical methods for pyrimidine (B1678525) synthesis, such as the condensation of β-dicarbonyl compounds with N-C-N synthons, are well-established, future research will likely focus on developing more efficient, sustainable, and versatile routes to 6-Morpholinopyrimidine-4,5-diamine and its analogs. wikipedia.org The principal synthesis often involves the cyclization of a β-dicarbonyl compound with guanidine (B92328) to form a 2-aminopyrimidine (B69317), followed by further functionalization. wikipedia.org However, modern synthetic strategies can offer significant improvements.
Future exploration could target the following areas:
Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines several simple starting materials to construct the fully substituted pyrimidine ring in a single step would be a significant advancement. mdpi.comorganic-chemistry.org This approach, akin to the Biginelli reaction, enhances atom economy and reduces waste. wikipedia.orgmdpi.com
Late-Stage Functionalization: Developing methods for the direct introduction of the morpholine (B109124) and diamine groups onto a pre-existing pyrimidine core is a key objective. This could involve advanced cross-coupling reactions or direct C-H amination techniques, providing a modular approach to a diverse range of derivatives.
Flow Chemistry Synthesis: Transitioning the synthesis to continuous flow systems can offer enhanced safety, scalability, and precise control over reaction parameters. researchgate.netnih.gov Automated flow platforms could enable rapid optimization and production, which is particularly advantageous for industrial applications. researchgate.netsyrris.com
Metal-Free Synthesis: Investigating metal-free C-N bond-forming reactions, such as nucleophilic aromatic substitution (SNAr) on polyhalogenated pyrimidines, presents a greener alternative to traditional metal-catalyzed methods. rsc.org A potential route could involve the sequential, site-selective substitution of chlorine atoms on a precursor like 2,4,5,6-tetrachloropyrimidine.
Table 1: Proposed Novel Synthetic Pathways
| Synthetic Strategy | Description | Potential Advantages |
| Multicomponent Reaction | A one-pot reaction combining a morpholine-containing N-C-N synthon, a dicarbonyl equivalent, and an aminating agent. | High efficiency, atom economy, reduced purification steps. |
| Palladium-Catalyzed Cross-Coupling | Sequential Buchwald-Hartwig amination on a di- or tri-halopyrimidine precursor to install the morpholine and amino groups. | High functional group tolerance, modularity, well-established methodology. |
| Direct C-H Amination | Catalytic C-H activation of a 6-morpholinopyrimidine precursor at the 4 and 5 positions to install the diamine functionality directly. | Step-economy, avoids pre-functionalization of the pyrimidine ring. |
| Automated Flow Synthesis | Implementation of the synthetic sequence in a continuous flow reactor with in-line purification and analysis. | Enhanced safety, scalability, rapid optimization, and reproducibility. researchgate.net |
Development of New Catalytic Systems for its Transformations
The structure of this compound is well-suited for applications in catalysis, both as a substrate for catalytic transformation and as a ligand for creating new catalysts.
As a Ligand Scaffold: The vicinal diamine functionality at the C4 and C5 positions is analogous to o-phenylenediamine, a classic bidentate ligand. This allows the compound to chelate with transition metals, forming stable complexes. Future research could focus on synthesizing and characterizing these metal complexes and evaluating their catalytic activity in reactions such as transfer hydrogenation, cross-coupling, and oxidation. The electronic properties of the pyrimidine and morpholine groups could tune the catalytic activity in novel ways.
Catalytic C-H Functionalization: The pyrimidine ring contains a C-H bond at the 2-position which is susceptible to direct functionalization. researchgate.netthieme-connect.com Developing catalytic systems (e.g., using palladium, rhodium, or iridium) for the selective C2-H arylation, alkylation, or cyanation of this compound would provide a powerful tool for rapidly generating complex derivatives. nih.govacs.org The pyrimidine's nitrogen atoms can act as directing groups to facilitate this regioselective activation. nih.govacs.org
Selective N-Functionalization: The presence of two distinct primary amine groups at C4 and C5, in addition to the tertiary amine of the morpholine ring, presents a challenge and an opportunity for selective catalysis. Developing catalysts that can selectively functionalize one amino group over the other would enable the synthesis of asymmetric derivatives and complex heterocyclic structures.
Table 2: Potential Catalytic Systems and Transformations
| Catalytic Application | Description | Research Goal |
| Ligand for Asymmetric Catalysis | Using the compound as a chiral or prochiral bidentate ligand for transition metals (e.g., Ru, Rh, Ir). | Development of new catalysts for asymmetric hydrogenation, C-C bond formation, etc. |
| C2-H Arylation/Alkylation | Palladium- or rhodium-catalyzed direct coupling of the C2-H bond with aryl halides or other electrophiles. | Rapid diversification of the core structure to build molecular complexity. nih.gov |
| Annulation Reactions | Catalytic condensation of the diamine moiety with dicarbonyl compounds to form fused pyrazino[2,3-d]pyrimidine systems. | Synthesis of novel, expanded heterocyclic systems with potential biological or material applications. |
Innovative Applications as a Precursor in Advanced Materials Chemistry
The unique electronic and structural features of this compound make it an attractive building block for a new generation of advanced functional materials.
Organic Electronics: Pyrimidine is an electron-deficient heterocycle, a property that is highly desirable for creating electron-transporting or bipolar host materials in organic light-emitting diodes (OLEDs). researchgate.netspiedigitallibrary.org By incorporating this compound into larger π-conjugated systems, it is possible to develop novel materials for OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). alfa-chemistry.com The morpholine group can enhance solubility, while the diamine offers a reactive handle for polymerization or further functionalization.
High-Performance Polymers: Aromatic diamines are key monomers for producing high-performance polymers like polyimides and polyamides (aramids), known for their exceptional thermal stability and mechanical strength. acs.orgtri-iso.com The polymerization of this compound with dianhydrides or diacyl chlorides could lead to novel polymers where the pyrimidine unit is integrated into the polymer backbone. These materials are expected to exhibit high thermal stability, unique solubility profiles, and potentially interesting optical or gas-permeation properties. researchgate.net
Metal-Organic Frameworks (MOFs): The bidentate diamine site can act as a chelating linker to connect metal nodes, forming highly porous and crystalline MOFs. These pyrimidine-based MOFs could have applications in gas storage and separation, catalysis, and chemical sensing. The nitrogen atoms within the pyrimidine ring provide additional coordination sites, potentially leading to frameworks with unique topologies and properties.
Further Mechanistic Elucidation of Complex Reactions
A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity.
Tautomerism: Aminopyrimidines can exist in different tautomeric forms (amino vs. imino). nih.gov Detailed spectroscopic and computational studies are needed to determine the predominant tautomer of this compound under various conditions. The tautomeric equilibrium can profoundly influence its reactivity, particularly in condensation and cyclization reactions, as the imino tautomer presents a different set of nucleophilic and electrophilic sites. pnas.orgnih.gov For example, the 1',4'-iminopyrimidine tautomer is known to be a key intermediate in the catalytic cycle of thiamin diphosphate-dependent enzymes. pnas.org
Cyclization Mechanisms: The reaction of the 4,5-diamine moiety with 1,2-dicarbonyl compounds to form fused pyrazino[2,3-d]pyrimidines is a key transformation. researchgate.net A thorough mechanistic investigation would clarify the reaction pathway, identify intermediates, and explain the regioselectivity, allowing for better control over the synthesis of these complex heterocyclic systems.
Polymerization Kinetics: For its application in high-performance polymers, understanding the kinetics and mechanism of the polymerization process is essential. This includes studying the reactivity of the diamine monomers and the stability of the resulting polymer linkages, which is critical for controlling the molecular weight and properties of the final material.
Integration with Automation and AI in Chemical Synthesis
The convergence of automation, artificial intelligence (AI), and chemistry offers a powerful paradigm for accelerating the discovery and development of molecules like this compound and its derivatives. researchgate.net
AI-Driven Molecular Design: Machine learning models can be trained to predict the properties of novel pyrimidine derivatives. nih.gov This allows for the in silico design of new molecules with optimized characteristics for specific applications, such as improved electron mobility for OLEDs or enhanced binding affinity for a catalytic target, before committing to their synthesis.
Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can propose viable synthetic routes to complex target molecules based on the this compound scaffold. nih.gov Furthermore, machine learning algorithms can predict the outcomes of unknown reactions, suggesting optimal conditions and catalysts, thereby reducing the number of trial-and-error experiments.
Automated Synthesis Platforms: The integration of AI with robotic hardware enables the creation of autonomous "self-driving" laboratories. syrris.com Such platforms could be tasked with synthesizing a library of derivatives based on AI-generated hypotheses, purifying the products, and even performing initial characterization or screening. This high-throughput experimentation would dramatically accelerate the design-make-test-analyze cycle for new materials and catalysts derived from this versatile scaffold. nih.gov
Q & A
Q. What are the recommended synthetic routes for 6-morpholinopyrimidine-4,5-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves palladium-catalyzed hydrogenation or nucleophilic substitution reactions. For example, morpholine derivatives can be introduced via substitution of halogenated pyrimidine precursors under alkaline conditions (e.g., DMF as solvent). Key parameters include temperature control (60–100°C), pH optimization (8–10), and reaction time (12–24 hours) to minimize side products like N-oxide derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical to achieve >95% purity. Analytical validation using HPLC (C18 column, acetonitrile/water gradient) and -NMR (DMSO-d6, 400 MHz) ensures structural fidelity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : -NMR detects characteristic peaks for morpholine protons (δ 3.6–3.8 ppm) and pyrimidine NH groups (δ 6.2–6.5 ppm). -NMR identifies aromatic carbons (δ 150–160 ppm) and morpholine carbons (δ 45–55 ppm) .
- X-ray crystallography : Single-crystal diffraction (SHELXL refinement) resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles to confirm stereochemistry. SHELX programs are robust for small-molecule refinement despite limitations in handling twinned data .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for this compound under varying pH conditions?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected substitution vs. oxidation products) often arise from pH-dependent tautomerization. To address this:
- Conduct pH-controlled kinetic studies (pH 2–12) using UV-vis spectroscopy to monitor tautomeric equilibria.
- Compare reaction outcomes under inert (N) vs. aerobic conditions to isolate pH effects from oxidative pathways .
- Validate intermediates via LC-MS (ESI+ mode) to identify protonated/deprotonated species .
Q. How can researchers optimize experimental design for studying this compound’s biological targets (e.g., kinase inhibition)?
- Methodological Answer :
- Target identification : Use molecular docking (AutoDock Vina) with crystal structures of kinases (e.g., CDK2, PDB: 1HCL) to predict binding modes. Focus on hydrogen bonding with pyrimidine NH and morpholine oxygen .
- Assay design : Employ fluorescence-based kinase assays (ATP-competitive) with Z’-factor >0.5 for high-throughput screening. Include controls with staurosporine (broad kinase inhibitor) to validate assay robustness .
Q. What advanced techniques address challenges in crystallizing this compound for structural studies?
- Methodological Answer : Crystallization hurdles (e.g., polymorphism, solvent inclusion) require:
- Solvent screening : Test mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) to modulate nucleation.
- Temperature gradients : Use slow cooling (0.5°C/hour) from 50°C to 4°C to enhance crystal quality.
- Synchrotron radiation : High-resolution data collection (λ = 0.7–1.0 Å) at facilities like APS or ESRF improves refinement accuracy, especially for twinned crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
